Tetrabutylammonium Bromide

Beschreibung

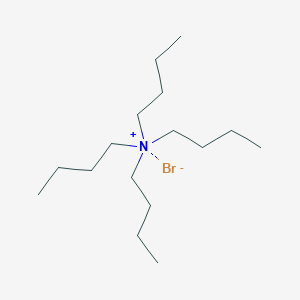

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tetrabutylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMUNVKIHCOMHV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044400 | |

| Record name | Tetrabutylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1643-19-2 | |

| Record name | Tetrabutylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJZ168I98R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility of Tetrabutylammonium Bromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) bromide (TBAB), a quaternary ammonium (B1175870) salt, is a versatile compound widely employed in various chemical and pharmaceutical applications. Its efficacy as a phase-transfer catalyst, electrolyte in electrochemical studies, and a component in the synthesis of ionic liquids and deep eutectic solvents is well-documented.[1][2] A critical parameter governing its utility in these applications is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of TBAB in a range of common organic solvents, presents detailed experimental protocols for solubility determination, and offers visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of Tetrabutylammonium Bromide in various organic solvents is presented below. The data has been compiled from various scientific sources and is presented to facilitate comparison.

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Ethanol | Room Temperature | 50 mg/mL | [3] |

| Benzene | 25 | 0.0058 (mole fraction) | [4] |

| Benzene | 30 | 0.0075 (mole fraction) | [4] |

| Benzene | 35 | 0.0098 (mole fraction) | [4] |

| Benzene | 40 | 0.0128 (mole fraction) | [4] |

| Benzene | 45 | 0.0168 (mole fraction) | [4] |

| Benzene | 50 | 0.0220 (mole fraction) | [4] |

Qualitative Solubility Data

| Solvent | Solubility Description | Source(s) |

| Dichloromethane | Soluble | [5][6] |

| Acetone | Soluble | [7][8] |

| Ether | Soluble | [7][8] |

| Toluene | Slightly Soluble | [6] |

| Methanol | Soluble | [9] |

| Acetonitrile (B52724) | Soluble | [10] |

| Ethyl Acetate | Soluble | [1] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[11][12] This protocol outlines the steps for determining the solubility of TBAB in an organic solvent.

1. Apparatus and Reagents:

-

This compound (TBAB), analytical grade, dried in a vacuum oven.

-

Organic solvent of interest, HPLC grade or equivalent.

-

Thermostatic shaker or water bath for temperature control.

-

Analytical balance with a precision of at least 0.1 mg.

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners).

-

Syringe filters (e.g., 0.45 µm PTFE) to separate undissolved solid.

-

Pre-weighed glass evaporating dishes or beakers.

-

Oven for solvent evaporation.

-

Desiccator.

2. Procedure:

-

Sample Preparation: Add an excess amount of dried TBAB to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[13][14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a syringe filter. This prevents the precipitation of the solute due to temperature changes.

-

Weighing the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed evaporating dish and record the total mass.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the TBAB. The evaporation should be carried out in a fume hood.

-

Drying and Final Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.

3. Calculation of Solubility: The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.

-

Mass of the empty evaporating dish = M_dish

-

Mass of the dish + saturated solution = M_total

-

Mass of the dish + dry TBAB residue = M_residue

-

Mass of the saturated solution = M_total - M_dish

-

Mass of dissolved TBAB = M_residue - M_dish

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved TBAB

Solubility ( g/100 g solvent) = (Mass of dissolved TBAB / Mass of the solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both compiled data and a practical methodology for its determination. For specific applications, it is recommended to determine the solubility under the exact conditions of the intended process.

References

- 1. finerchem.com [finerchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - C16h36brn, 322.37 G/mol, 103 °c Melting Point, 1.18 G/cm3 Density | White Solid, Soluble In Ethanol & Dichloromethane, Phase-transfer Catalyst at Best Price in Ankleshwar | Dhyani Pharma Chem [tradeindia.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 1643-19-2 [chemicalbook.com]

- 8. This compound CAS#: 1643-19-2 [m.chemicalbook.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Solvation of this compound in water + acetonitrile mixtures at 298.15 K from vapour pressure measurements of dilute solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Tetrabutylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium bromide (TBAB) is a quaternary ammonium (B1175870) salt extensively utilized as a phase transfer catalyst, electrolyte, and in the formation of gas hydrates and deep eutectic solvents. Its thermal stability is a critical parameter influencing its application in various chemical processes, particularly in drug development and synthesis where it may be used as a catalyst or reagent. This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of TBAB, consolidating data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and a proposed decomposition pathway are presented to offer a comprehensive resource for professionals working with this versatile compound.

Introduction

This compound (C₁₆H₃₆BrN), commonly abbreviated as TBAB, is a prominent member of the quaternary ammonium salt family. Its structure, featuring a central nitrogen atom bonded to four butyl groups and a bromide counterion, imparts unique properties such as solubility in both aqueous and organic phases. This amphiphilicity makes it an effective phase transfer catalyst in a multitude of organic reactions.[1][2] Furthermore, its use in the molten state as an ionic liquid presents a greener alternative to volatile organic solvents.[1]

Understanding the thermal behavior of TBAB is paramount for its safe and effective use. The temperatures at which it melts, decomposes, and the nature of its decomposition products are crucial data points for process optimization, safety assessments, and for understanding potential impurities in final products, a significant consideration in the pharmaceutical industry.[3] This guide aims to provide a detailed overview of the thermal characteristics of TBAB.

Thermal Analysis of this compound

The thermal stability of TBAB is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the temperature range over which TBAB is stable and the profile of its decomposition. The key parameters obtained from a TGA curve are the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_peak), which corresponds to the maximum rate of mass loss observed in the derivative thermogravimetric (DTG) curve.

Studies have shown that the decomposition temperature of pure TBAB is relatively constant.[4] The onset of decomposition is the temperature at which a significant deviation from the baseline mass is first observed.

Differential Scanning Calorimetry (DSC)

DSC analysis of TBAB reveals its melting behavior and associated enthalpy changes. Pure TBAB exhibits a melting point of approximately 102-106 °C.[1] DSC thermograms also provide the enthalpy of fusion (ΔH_fus), which is the heat required to melt the substance.

Quantitative Data Summary

The following tables summarize the key quantitative data on the thermal properties of this compound based on available literature.

Table 1: Thermal Decomposition Properties of this compound from TGA

| Parameter | Temperature Range (°C) | Reference |

| Onset Decomposition Temperature (T_onset) | Varies with experimental conditions | [5][6][7] |

| Peak Decomposition Temperature (T_peak) | Varies with experimental conditions | [5][6] |

Note: The exact onset and peak decomposition temperatures can be influenced by factors such as heating rate, sample size, and atmosphere.[8][9]

Table 2: Thermodynamic Properties of this compound from DSC

| Parameter | Value | Reference |

| Melting Point (T_m) | ~102-106 °C | [1] |

| Melting Point (T_fus) | 122 °C (395 K) | [10] |

| Enthalpy of Fusion (ΔH_fus) | ~45 kJ/kg | [11] |

| Enthalpy of Fusion (ΔH_fus) | 45.4 kJ/mol | [10] |

Thermal Decomposition Products and Pathway

Understanding the products formed during the thermal decomposition of TBAB is crucial for predicting reaction byproducts and potential contaminants. The primary techniques for identifying these volatile products are evolved gas analysis (EGA) coupled with mass spectrometry (MS), such as TGA-MS, and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Identification of Decomposition Products

Mass spectral analysis of the gases evolved during the thermal decomposition of TBAB has identified several key fragments. GC-MS studies have reported major fragments at m/z 185, 142, 100, and 57. Furthermore, pyrolysis of TBAB is suggested to yield n-butyl bromide and tributylamine (B1682462).

The proposed major decomposition products are:

-

Tributylamine ((C₄H₉)₃N)

-

1-Butene (B85601) (C₄H₈)

-

Hydrogen Bromide (HBr)

-

n-Butyl Bromide (C₄H₉Br)

The formation of tributylamine and 1-butene is consistent with a Hofmann elimination mechanism, a common decomposition pathway for quaternary ammonium hydroxides. In the case of quaternary ammonium halides, a similar elimination can occur at elevated temperatures. The formation of n-butyl bromide and tributylamine can be attributed to the nucleophilic attack of the bromide ion on one of the butyl groups.

Proposed Decomposition Pathway

Based on the identified products, a plausible thermal decomposition pathway for this compound can be proposed. The decomposition likely proceeds through competing Hofmann elimination and nucleophilic substitution (S_N2) pathways.

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Protocols

Detailed and consistent experimental methodologies are essential for obtaining reproducible data in thermal analysis. The following sections outline representative protocols for TGA-MS and Py-GC-MS analysis of TBAB.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This method allows for the simultaneous measurement of mass loss and the identification of evolved gases.

Caption: Experimental workflow for TGA-MS analysis of TBAB.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground TBAB powder into a standard TGA crucible (e.g., alumina (B75360) or platinum).

-

TGA Instrument Parameters:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

-

-

MS Coupling and Parameters:

-

The outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line (typically maintained at 200-250 °C) to prevent condensation of the evolved gases.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass-to-charge (m/z) range of approximately 10-300 amu.

-

-

Data Analysis:

-

The TGA data (mass loss vs. temperature) and DTG data (rate of mass loss vs. temperature) are correlated with the total ion chromatogram from the MS.

-

Mass spectra corresponding to specific mass loss events are analyzed to identify the chemical composition of the evolved gases by comparing the fragmentation patterns with spectral libraries.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing the thermal decomposition of non-volatile materials. The sample is rapidly heated to a high temperature, and the resulting volatile fragments are separated by GC and identified by MS.

Caption: Experimental workflow for Py-GC-MS analysis of TBAB.

Methodology:

-

Sample Preparation: Place a small amount of TBAB (typically 0.1-0.5 mg) into a pyrolysis sample cup.

-

Pyrolyzer Parameters:

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

-

Set the pyrolysis temperature, for example, to 600 °C, for a short duration (e.g., 10-20 seconds).

-

-

GC-MS Parameters:

-

The pyrolyzates are swept into the GC column (a common choice is a non-polar column like a DB-5ms) by an inert carrier gas (e.g., helium).

-

A typical GC oven temperature program would be: hold at an initial temperature of 40 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

The mass spectrometer scans a suitable mass range, for example, m/z 35-500.

-

-

Data Analysis:

-

The resulting chromatogram shows the separation of the various decomposition products.

-

Each peak in the chromatogram is analyzed by the mass spectrometer, and the resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the individual compounds.

-

Conclusion

The thermal stability and decomposition of this compound are well-characterized by a combination of thermoanalytical techniques. TBAB is thermally stable up to its melting point and begins to decompose at higher temperatures. The decomposition proceeds via pathways that include Hofmann elimination and nucleophilic substitution, yielding tributylamine, 1-butene, hydrogen bromide, and n-butyl bromide as the primary products. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a more informed and safer application of this important quaternary ammonium salt. A thorough understanding of its thermal behavior is essential for process control, safety, and ensuring the purity of final products in sensitive applications such as pharmaceutical manufacturing.

References

- 1. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

- 2. researchgate.net [researchgate.net]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Tetra-N-butylammonium bromide [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

Advancements in Materials Science: A Technical Guide to the Emerging Applications of Tetrabutylammonium Bromide

For Immediate Release

Tetrabutylammonium (B224687) Bromide (TBAB), a quaternary ammonium (B1175870) salt, is rapidly emerging as a versatile and powerful tool in the field of materials science. Its unique properties are being harnessed to enhance the performance of a wide array of materials, from next-generation solar cells and energy storage systems to advanced polymers and functional porous materials. This technical guide provides an in-depth overview of the core applications of TBAB, detailing the experimental protocols, quantitative performance improvements, and the underlying scientific principles for researchers, scientists, and professionals in drug development.

Perovskite Solar Cells: A New Dawn in Photovoltaics

The addition of TBAB to perovskite precursor solutions has proven to be a game-changer in the quest for highly efficient and stable solar cells. It acts as a crystalline engineering additive, significantly improving the quality and performance of the perovskite films.

Impact on Perovskite Film Properties and Device Performance

The incorporation of TBAB leads to perovskite films with enhanced crystallinity, larger grain sizes, and a reduction in defect density.[1] These improved film characteristics translate directly into superior photovoltaic performance. The tetrabutylammonium (TBA⁺) cation can intercalate at the perovskite interface, leading to the formation of lower-dimensional structures that passivate defects and suppress non-radiative recombination.[1] This results in a notable increase in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Furthermore, TBAB has been shown to significantly enhance the long-term stability of perovskite solar cells, a critical hurdle for their commercialization.[1][2]

| Parameter | Control Device | TBAB-Modified Device | Reference |

| Power Conversion Efficiency (PCE) | 17.21% | 20.49% | [1] |

| Power Conversion Efficiency (PCE) | ~13% | 15.21% | [2] |

| Stability (after 1600 hours in N₂ glovebox) | - | >93% of initial PCE | [2] |

| Carrier Lifetime | - | 1.4 times higher | [1] |

| Defect Density | - | 3 times lower | [1] |

Table 1: Performance Enhancement of Perovskite Solar Cells with TBAB Additive.

Experimental Protocol: Fabrication of TBAB-Modified Perovskite Solar Cells

The following protocol outlines a typical procedure for fabricating a perovskite solar cell incorporating TBAB.

Materials:

-

FTO-coated glass substrates

-

Titanium dioxide (TiO₂) paste

-

Perovskite precursor solution (e.g., CsPbI₂.₄Br₀.₆ in DMF/DMSO)

-

Tetrabutylammonium bromide (TBAB)

-

Spiro-OMeTAD solution (hole transport layer)

-

Gold or Carbon (for counter electrode)

-

Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Chlorobenzene

Procedure:

-

Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.

-

Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer onto the FTO substrate by spin-coating, followed by sintering at high temperature.

-

Perovskite Precursor Preparation: Prepare the perovskite precursor solution by dissolving the perovskite components (e.g., CsI, PbI₂, PbBr₂) in a co-solvent of DMF and DMSO.

-

TBAB Incorporation: Add a specific concentration of TBAB to the perovskite precursor solution. The optimal concentration needs to be determined experimentally.

-

Perovskite Film Deposition: Spin-coat the TBAB-containing perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.

-

Annealing: Anneal the perovskite film at a specific temperature and for a set duration to promote crystallization.

-

Hole Transport Layer (HTL) Deposition: Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.

-

Counter Electrode Deposition: Deposit the gold or carbon counter electrode by thermal evaporation or screen printing.

-

Characterization: Characterize the photovoltaic performance of the fabricated device under simulated sunlight.

Logical Workflow for TBAB-Enhanced Perovskite Solar Cells

Caption: Workflow of TBAB's role in improving perovskite solar cell performance.

Energy Storage: Powering the Future

TBAB is making significant inroads into various energy storage technologies, including zinc-bromine batteries and thermal energy storage systems.

Zinc-Bromine Batteries

In zinc-bromine batteries, TBAB is being investigated as a component in hydrated deep eutectic solvent (HDES) electrolytes. The bromide anion acts as the catholyte, while the TBA⁺ cation helps to suppress the cross-diffusion of polybromides, a key challenge in these systems.[3] This leads to improved anode stability and overall battery efficiency.

| Battery Parameter | Electrolyte without TBAB | TBAB-based HDES Electrolyte | Reference |

| Anode Stability | Prone to dendrite formation | Suppressed dendrite growth | [3] |

| Cathode Efficiency | Lower | Higher | [3] |

| Electrochemical Window | Narrower | Expanded | [3] |

Table 2: Performance improvements in Zinc-Bromine Batteries with TBAB-based electrolytes.

Thermal Energy Storage

TBAB hydrates are promising phase change materials (PCMs) for cold thermal energy storage applications.[4][5] These materials can store and release large amounts of latent heat at temperatures suitable for air conditioning and refrigeration systems. The phase change temperature of TBAB hydrates can be tuned by adjusting the concentration of the TBAB solution.

| TBAB Concentration (wt%) | Phase Change Temperature (°C) | Latent Heat (J/g) | Reference |

| 40 | 11.81 | 211.9 | [5] |

| 40 | 7.75 | 135.7 | [4] |

Table 3: Thermal Properties of TBAB Hydrates for Cold Energy Storage.

Experimental Protocol: Characterization of TBAB as a Phase Change Material

Materials:

-

This compound (TBAB)

-

Deionized water

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation: Prepare aqueous solutions of TBAB at various weight concentrations (e.g., 10%, 20%, 30%, 40%).

-

DSC Analysis:

-

Place a small, precisely weighed amount of the TBAB solution into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Cool the sample to a temperature well below the expected freezing point.

-

Heat the sample at a controlled rate to a temperature above the expected melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of melting and the peak melting temperature from the DSC curve.

-

Calculate the latent heat of fusion by integrating the area under the melting peak.

-

Logical Relationship in Thermal Energy Storage

Caption: The charge-discharge cycle of a TBAB-based thermal energy storage system.

Carbon Capture and Conversion: A Step Towards a Greener Future

TBAB plays a crucial role in hydrate-based gas separation (HBGS) processes for capturing carbon dioxide (CO₂). It acts as a thermodynamic promoter, forming semi-clathrate hydrates with water at milder conditions of temperature and pressure compared to pure CO₂ hydrates.

Enhancing CO₂ Separation

The formation of TBAB semi-clathrate hydrates allows for the selective encapsulation of CO₂ molecules from gas mixtures, such as flue gas or biogas. This process leads to a gas phase enriched in other components, like methane (B114726) or nitrogen. The efficiency of CO₂ capture is influenced by factors such as TBAB concentration, temperature, and pressure.

| TBAB Concentration (mol%) | Temperature (K) | Pressure (MPa) | Total Gas Uptake (mol gas/mol water) | Separation Factor | Reference |

| 0.3 | 279.2 | 6.0 | 0.0104 (±0.0004) | 41.51 (±6.391) | [6] |

| 1.0 | 279.2 | 6.0 | - | 13.78 (±3.30) | [6] |

| 0.29 | 278.15 | 2.50 | - | 136.08 | [7] |

Table 4: Effect of TBAB Concentration on CO₂ Capture Performance.

In addition to CO₂ capture, TBAB, in conjunction with catalysts like cobalt Prussian blue analogues (CoCo-PBA), facilitates the conversion of CO₂ into valuable chemicals. For instance, the CoCo-PBA/TBAB system has been shown to be highly effective in catalyzing the coupling of CO₂ and epoxides to produce cyclic carbonates with high yields under mild conditions.[8][9]

Experimental Setup for CO₂ Capture using TBAB Hydrates

A typical laboratory setup for studying CO₂ capture with TBAB hydrates consists of a high-pressure reactor vessel immersed in a temperature-controlled bath. The reactor is equipped with a stirrer, pressure and temperature sensors, and a gas sampling port connected to a gas chromatograph (GC) for analyzing the gas composition.

Experimental Workflow for CO₂ Capture

Caption: Process flow for CO₂ separation using TBAB semi-clathrate hydrates.

Polymer Science and Beyond: Tailoring Material Properties

TBAB's utility extends to the synthesis and modification of polymers and other advanced materials.

Phase Transfer Catalysis in Polymer Synthesis

TBAB is an effective phase transfer catalyst (PTC) in various polymerization reactions, such as the synthesis of polycarbonates and polyethers.[10] It facilitates the transfer of anionic reactants from an aqueous phase to an organic phase, where the polymerization occurs, leading to higher reaction rates and yields.

Modification of Polymers and Nanomaterials

TBAB is used to modify the properties of polymers. For instance, it has been used to improve the environmental durability of epoxy resins when incorporated with montmorillonite (B579905) nanoplatelets.[11] In another application, polymer membranes embedded with TBAB have been developed for the selective extraction of metal ions from aqueous solutions.[12]

Structure-Directing Agent

TBAB can also act as a structure-directing agent in the synthesis of porous materials like zeolites and metal-organic frameworks (MOFs).[2] Its presence during the synthesis can influence the crystal structure, size, and morphology of the resulting materials, thereby tailoring their properties for specific applications such as catalysis and separation.

Conclusion

This compound is proving to be a remarkably versatile and impactful compound in materials science. Its applications in perovskite solar cells, energy storage, CO₂ capture and conversion, and polymer science demonstrate its potential to address some of the most pressing technological challenges of our time. The continued exploration of TBAB's properties and applications is expected to unlock further innovations and advancements in the development of high-performance materials. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique capabilities of TBAB in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]

- 4. This compound (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc Bromine Batteries: Is TBABr the best complexing agent? | Chemisting [chemisting.com]

- 6. journal.issiran.com [journal.issiran.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zeolite synthesis using degradable structure-directing agents and pore-filling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells [mdpi.com]

- 11. Cooperative effects of inorganic and organic structure-directing agents in ZSM-5 crystallization - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. light.utoronto.ca [light.utoronto.ca]

Synthesis and Purification of High-Purity Tetrabutylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) bromide (TBAB) is a quaternary ammonium (B1175870) salt widely employed as a phase transfer catalyst, electrolyte, and an ion-pairing reagent in various chemical and pharmaceutical applications.[1][2][3] Its efficacy in these roles is highly dependent on its purity. This technical guide provides an in-depth overview of the common synthesis and purification methods for obtaining high-purity TBAB, complete with experimental protocols and comparative data.

Synthesis of Tetrabutylammonium Bromide

The most prevalent method for synthesizing this compound is the quaternization of tributylamine (B1682462) with n-butyl bromide.[1] This reaction, a classic example of a Menshutkin reaction, involves the alkylation of a tertiary amine to form a quaternary ammonium salt.

General Reaction Scheme

The synthesis is typically carried out by reacting tributylamine with n-butyl bromide, often in the presence of a solvent to facilitate the reaction and improve yields.[4][5]

Caption: General reaction for the synthesis of this compound.

The choice of solvent significantly impacts the reaction yield and rate. While the reaction can proceed without a solvent, the yields are often negligible.[4] Acetonitrile (B52724) has been identified as a particularly effective solvent, leading to high yields of TBAB.[4][6]

Comparative Synthesis Data

The following table summarizes the impact of different solvents and reaction conditions on the yield of this compound, based on reported experimental data.

| Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Tributylamine : n-Butyl Bromide (1:1.1) | Acetonitrile | Reflux | 19 | 86 | [4] |

| Tributylamine : n-Butyl Bromide (1:1) | Acetonitrile | Reflux | 22 | 90 | [6] |

| Tributylamine : n-Butyl Bromide (1:1.1) | N,N-Dimethylformamide | < 60 | 22 | 45 | [4] |

| Tributylamine : n-Butyl Bromide (1:1) | Acetone | Reflux | 15.5 | 5.4 | [4] |

| Tributylamine : n-Butyl Bromide (1:1) | Ethyl Acetate (B1210297) | Reflux | 48 | 24 | [4] |

| Tributylamine : n-Butyl Bromide (1:1) | None | 80-85 | 23 | 4 | [4] |

| Tributylamine : n-Butyl Bromide (1:1) | None | 25 | - | Negligible | [4] |

Experimental Protocols: Synthesis

High-Yield Synthesis in Acetonitrile

This protocol is based on a method reported to achieve high yields of TBAB.[4][6]

Materials:

-

Tributylamine

-

n-Butyl Bromide

-

Acetonitrile (practical grade)

-

Argon or Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tributylamine and n-butyl bromide in an approximately 1:1 molar ratio.

-

Add acetonitrile as the solvent. A typical concentration is in the range of 100-200 ml of acetonitrile per mole of tributylamine.[4]

-

Flush the apparatus with an inert gas, such as argon or nitrogen, to create an inert atmosphere.[4]

-

Heat the reaction mixture to reflux with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude TBAB can be isolated by evaporating the acetonitrile.

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

Purification of the crude TBAB is crucial to remove unreacted starting materials, by-products, and solvent residues. Common purification techniques include recrystallization and washing with organic solvents.

Purification by Recrystallization

Recrystallization from a suitable solvent is a highly effective method for obtaining high-purity crystalline TBAB. Ethyl acetate is a commonly used solvent for this purpose.[2][7][8]

Materials:

-

Crude this compound

-

Ethyl Acetate

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude TBAB to an Erlenmeyer flask.

-

Add a minimal amount of ethyl acetate to the crude product.

-

Gently heat the mixture while stirring until the TBAB dissolves completely.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield of crystals.

-

Collect the white crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

-

Dry the purified TBAB crystals under vacuum.

A patent describes a specific crystallization refining method involving staged heating and cooling with ultrasonic treatment to shorten the crystallization time and increase the yield.[9]

Purification by Washing

Washing the crude product with appropriate organic solvents can effectively remove non-polar impurities like unreacted tributylamine and n-butyl bromide.

Procedure:

-

Dissolve the crude TBAB in water.

-

Wash the aqueous solution with an immiscible organic solvent such as benzene, cyclohexane, or hexane.[4][10] This will extract the unreacted starting materials into the organic phase.

-

Separate the aqueous layer containing the purified TBAB.

-

The TBAB can then be recovered by evaporating the water.

Caption: Workflow for the purification of TBAB by recrystallization.

Purity Determination

Ensuring the high purity of the synthesized TBAB is critical for its application. Several analytical techniques can be employed for this purpose.

| Analytical Method | Principle | Application | Reference |

| Argentometric Titration | Titration of bromide ions with a standardized silver nitrate (B79036) solution. | Quantifies the bromide content. | [11] |

| Potentiometric Titration | Measures the potential difference to determine the endpoint of a titration. | Can determine the content of tributylamine and tributylamine hydrobromide impurities. | [11] |

| Polarography | An electrochemical method that measures the current as a function of the applied potential. | Can detect electrochemically active impurities. | [11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | A highly sensitive method for identifying and quantifying organic impurities. A validated method for determining TBAB in drug substances has been developed. | [12] |

| Ion Chromatography | Separates ions based on their affinity for an ion-exchange resin. | Can be used to quantify residual TBAB as a phase transfer catalyst in active pharmaceutical ingredients. | [13] |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Can be used for the quantification of the tetrabutylammonium cation. | [14] |

This guide provides a comprehensive overview of the synthesis and purification of high-purity this compound. By selecting the appropriate synthesis conditions and purification methods, researchers and professionals can obtain TBAB of the required quality for their specific applications. The analytical methods outlined are essential for verifying the purity and ensuring the reliability of the final product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3965178A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. Synthesis of this compound (TBAB) [designer-drug.com]

- 7. CN114014762A - Crystallization refining method of this compound - Google Patents [patents.google.com]

- 8. CN102020572A - Method for preparing tetrabutyl ammonium bromide - Google Patents [patents.google.com]

- 9. Crystallization refining method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. japsonline.com [japsonline.com]

- 13. Ion chromatographic determination of residual phase transfer catalyst in active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Phase Transfer Catalysis with Tetrabutylammonium Bromide (TBAB)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations of phase transfer catalysis (PTC) utilizing tetrabutylammonium (B224687) bromide (TBAB). TBAB, a quaternary ammonium (B1175870) salt, is a versatile and efficient catalyst that facilitates reactions between reactants located in immiscible phases, thereby enhancing reaction rates and yields.[1][2][3] Its environmental friendliness, stability, and cost-effectiveness make it a preferred choice in both laboratory-scale synthesis and industrial applications.[4][5]

The Core Mechanism of Phase Transfer Catalysis with TBAB

Phase transfer catalysis addresses the fundamental challenge of bringing reactants together when they are dissolved in two immiscible liquid phases, typically an aqueous and an organic phase.[2][6] An ionic nucleophile, soluble in the aqueous phase, often cannot react with an organic substrate dissolved in an organic solvent due to a phase barrier. TBAB overcomes this limitation by acting as a shuttle for the aqueous-phase reactant.[2][5]

The mechanism can be described in the following key steps:

-

Ion Pair Formation in the Aqueous Phase: The tetrabutylammonium cation (Q⁺), [N(C₄H₉)₄]⁺, from TBAB (Q⁺Br⁻) exchanges its bromide anion with the reactant anion (Y⁻) in the aqueous phase. This forms a new, lipophilic ion pair, [N(C₄H₉)₄]⁺Y⁻.

-

Migration to the Organic Phase: Due to the four long alkyl (butyl) chains, the tetrabutylammonium cation is organophilic. This property allows the newly formed ion pair to be extracted from the aqueous phase and transported across the phase boundary into the organic phase.[2]

-

Reaction in the Organic Phase: Within the low-polarity organic solvent, the anion (Y⁻) is poorly solvated, rendering it a highly reactive "naked" nucleophile. This activated anion then readily reacts with the organic substrate (RX) to form the desired product (RY) and a new tetrabutylammonium salt (Q⁺X⁻).

-

Catalyst Regeneration: The catalyst, now paired with the leaving group anion (X⁻), migrates back to the aqueous phase, where it can exchange X⁻ for another Y⁻ anion, thus completing the catalytic cycle and readying it to transport another reactant anion.[7]

This continuous cycle, facilitated by a catalytic amount of TBAB, significantly accelerates the reaction rate, often by orders of magnitude, and improves product yields by minimizing side reactions.[2]

Caption: The catalytic cycle of TBAB in a liquid-liquid phase transfer catalysis system.

Factors Influencing Reaction Efficiency

The performance of a TBAB-catalyzed PTC system is dependent on several experimental parameters. Optimization of these factors is crucial for maximizing yield and reaction rate.

-

Catalyst Concentration: The reaction rate generally increases with catalyst concentration up to a certain point, after which it may plateau. In some cases, high concentrations of TBAB can lead to the formation of a third liquid phase (a catalyst-rich middle layer), which can further enhance reaction rates by suppressing side reactions like hydrolysis.[8]

-

Stirring Speed: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which facilitates the transfer of the catalyst ion-pair. The reaction rate is often dependent on stirring speed until a certain threshold is reached where mass transfer is no longer the rate-limiting step.[9]

-

Temperature: As with most chemical reactions, an increase in temperature typically increases the reaction rate. However, the optimal temperature depends on the stability of the reactants, products, and the catalyst itself.

-

Solvent System: The choice of the organic solvent is critical. It must effectively dissolve the organic substrate but be immiscible with water. The polarity of the organic solvent can influence the reactivity of the ion pair.

-

Concentration of Reactants: The concentrations of the aqueous nucleophile and the organic substrate directly impact the reaction kinetics according to the specific rate law of the reaction.

Quantitative Data on PTC Performance

The effectiveness of TBAB is often compared to other phase transfer catalysts or to uncatalyzed reactions. The following table summarizes data from a comparative study on the synthesis of phenyl butyl ether via the S-alkylation of sodium phenolate (B1203915) with n-butyl bromide, demonstrating the impact of catalyst choice and concentration.

| Catalyst | Catalyst Concentration (mol) | Product Yield (%) |

| TBAB | 0.001 | 82 |

| TBAB | 0.002 | 80 |

| TBAB | 0.003 | 78 |

| BDAB | 0.001 | 79 |

| BPBPB | 0.001 | 85 |

| Table adapted from a study on the substitution reaction between sodium phenolate and n-butyl bromide.[10] Reaction conditions: 0.03 mol n-butyl bromide in toluene (B28343), 0.03 mol sodium phenolate in water, at 70°C for 4.0 hours.[10] |

Key Applications in Synthesis

TBAB's versatility makes it a valuable catalyst for a wide range of organic transformations.[4][11] It is particularly effective in reactions involving nucleophilic substitution, oxidation, and reduction.

-

Alkylation Reactions: TBAB is widely used to catalyze C-, O-, N-, and S-alkylation reactions.[5][12] For instance, it facilitates the O-alkylation of phenols and the S-alkylation of thiols under mild conditions.[8]

-

Synthesis of Heterocycles: It has proven indispensable in the synthesis of various bioactive N-heterocycles, such as 1,4-dihydropyridines and 2-substituted imidazolines.[4][13]

-

Oxidation and Reduction: TBAB can act as a co-catalyst in various oxidation and reduction processes.[5][12]

-

Polymerization: It is used in polymerization reactions, such as the synthesis of polyarylates from bisphenol A, where it helps overcome mass transfer limitations.[7]

-

Carbene Chemistry: TBAB is effective in hydroxide-ion-initiated reactions, such as the addition of dichlorocarbene (B158193) to olefins.[14]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common synthetic procedures using TBAB as a phase transfer catalyst.

This protocol describes a general and efficient method for the selective alkylation of hydantoin (B18101) derivatives.[15][16]

Materials:

-

Hydantoin derivative (1.0 equiv)

-

Tetrabutylammonium bromide (TBAB, 2 mol%)

-

Toluene

-

50% w/w aqueous Potassium Hydroxide (KOH)

-

Electrophile (e.g., alkyl, allyl, or benzyl (B1604629) halide, 3.0 equiv)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of the hydantoin (0.25 mmol) and TBAB (0.005 mmol) in toluene (0.3 mL), add 50% w/w aqueous KOH (0.2 mL).

-

Add the corresponding electrophile (0.75 mmol) to the mixture at room temperature.

-

Stir the reaction vigorously at the same temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (10 mL).

-

Extract the product with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography if necessary.

This protocol details the synthesis of thioether derivatives from a uracil (B121893) precursor under liquid-liquid PTC conditions.

Materials:

-

5-Bromo-1,3,6-trimethyluracil (1.0 equiv)

-

Selected thiol (e.g., thiophenol, 1.2 equiv)

-

This compound (TBAB, 10 mol%)

-

50% Sodium Hydroxide (NaOH) solution

-

Toluene

-

Water and Brine solution

Procedure:

-

In a round-bottom flask, combine 5-Bromo-1,3,6-trimethyluracil (1.0 mmol), the chosen thiol (1.2 mmol), and toluene (20 mL).

-

Add TBAB (0.1 mmol).

-

With vigorous stirring, add the 50% NaOH solution (5 mL).

-

Heat the biphasic mixture to 90°C and maintain vigorous stirring for 6-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and separate the phases.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel.[17]

Caption: A generalized workflow for a typical phase transfer catalysis experiment.

References

- 1. hebeiruiyu.com [hebeiruiyu.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]

- 5. This compound (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]

- 8. jocpr.com [jocpr.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 11. This compound-Activity & Application_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound (TBAB) Catalyzed Synthesis of Bioactive Heterocycles | MDPI [mdpi.com]

- 14. ias.ac.in [ias.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Toxicity and Environmental Impact of Tetrabutylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) bromide (TBAB) is a quaternary ammonium (B1175870) salt widely utilized as a phase transfer catalyst in various chemical syntheses. Its application in industrial processes necessitates a thorough understanding of its toxicological profile and environmental fate. This technical guide provides an in-depth analysis of the toxicity and environmental impact of TBAB, compiling quantitative data, detailing experimental methodologies, and visualizing key toxicological pathways.

Toxicological Profile

The toxicity of tetrabutylammonium bromide is primarily attributed to the tetrabutylammonium cation. The bromide anion is considered to have a negligible contribution to the overall toxicity. The primary health hazards associated with TBAB include acute oral toxicity and eye irritation.

Acute Toxicity

This compound exhibits moderate acute toxicity upon oral exposure. Studies conducted on rats have established a median lethal dose (LD50) in the range of 300–2000 mg/kg of body weight.[1]

The acute dermal toxicity of TBAB is considered to be low. In studies following OECD Guideline 402, Wistar rats exposed to a single dermal dose of 2000 mg/kg body weight showed no mortality.[1]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant. Direct contact can lead to redness, inflammation, and discomfort.

Ecotoxicological Profile

This compound is classified as harmful to aquatic life with long-lasting effects. Its water solubility facilitates its dispersal in aquatic environments, posing a risk to various organisms.

Aquatic Toxicity

The aquatic toxicity of TBAB has been evaluated across different trophic levels, including fish, aquatic invertebrates, and algae.

Table 1: Aquatic Toxicity of this compound

| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Guideline |

| Fish (Danio rerio) | LC50 | >100 | 96 hours | OECD 203 |

| Aquatic Invertebrates (Daphnia magna) | EC50 | 50 | 48 hours | OECD 202 |

| Algae (Pseudokirchneriella subcapitata) | ErC50 | 204.7 | 72 hours | OECD 201 |

LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; ErC50: EC50 based on growth rate inhibition.

Soil Toxicity

Data on the specific toxicity of this compound to soil organisms is limited. However, general test protocols for assessing the toxicity of chemicals to soil fauna, such as the earthworm Eisenia fetida, are available and can be adapted for TBAB. These tests typically evaluate endpoints like mortality, reproduction, and biomass changes over a specified period.

Environmental Fate

Biodegradability

This compound is not readily biodegradable. In studies following the OECD 301F guideline for ready biodegradability (Manometric Respirometry Test), TBAB showed 0% biodegradation over a 28-day period. This persistence suggests a potential for accumulation in the environment.

Bioaccumulation

The potential for bioaccumulation of this compound is considered to be low based on its octanol-water partition coefficient (Log Kow), which is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms.

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method involves the administration of the test substance to animals in a stepwise procedure. A small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next dose level. This process continues until the dose that causes mortality in a certain proportion of the animals is identified, allowing for classification of the substance's acute oral toxicity.

Acute Dermal Toxicity (OECD Guideline 402: Acute Dermal Toxicity)

In this test, the substance is applied to a shaved area of the skin of the test animals (usually rats). The application site is covered with a porous gauze dressing for a 24-hour exposure period. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[2]

Fish, Acute Toxicity Test (OECD Guideline 203)

This test exposes fish to the test substance in water for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.[3][4][5][6]

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

Young daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[7][8]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

Exponentially growing cultures of algae are exposed to the test substance for 72 hours. The inhibition of growth is measured, and the concentration that inhibits the growth rate by 50% (ErC50) is calculated.[9][10][11][12]

Ready Biodegradability – Manometric Respirometry Test (OECD Guideline 301F)

This test determines the aerobic biodegradability of a chemical. The test substance is incubated with a microbial inoculum in a closed respirometer. The consumption of oxygen by the microorganisms as they degrade the substance is measured over 28 days. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand within a 10-day window.[13][14]

Soil Toxicity Test (Eisenia fetida)

A common method for assessing soil toxicity involves exposing earthworms (Eisenia fetida) to artificial or natural soil contaminated with the test substance. Endpoints such as mortality (LC50) and sublethal effects on reproduction and growth are evaluated over a period of 14 to 56 days.

Mechanisms of Toxicity: Signaling Pathways

Recent research using zebrafish embryos has provided insights into the potential mechanisms of this compound's neurotoxicity. The study suggests that TBAB may exert its effects by interacting with the glutamatergic system, specifically by binding to AMPA receptors, and by modulating the expression of genes crucial for neural development.

Proposed Neurotoxic Pathway of this compound

The following diagram illustrates the hypothesized signaling pathway through which TBAB may impair neural development.

Caption: Proposed signaling pathway of TBAB-induced neurodevelopmental toxicity.

This pathway suggests that TBAB binds to AMPA receptors, leading to altered downstream signaling. This, in turn, affects the expression of critical neural development genes like olfactomedin and acetylcholinesterase. The dysregulation of these genes is proposed to contribute to the observed defects in cranial neural crest specification, neurogenesis, and overall brain morphogenesis in zebrafish embryos.[15]

Conclusion

This compound presents a moderate acute oral toxicity hazard and is an irritant to the skin and eyes. Environmentally, it is classified as harmful to aquatic organisms and is not readily biodegradable, indicating a potential for persistence. The neurotoxic effects observed in developmental studies highlight the need for careful handling and disposal to minimize environmental release and potential human exposure. Further research is warranted to fully elucidate its toxicity profile, particularly in the soil compartment, and to confirm the detailed mechanisms of its neurodevelopmental toxicity. This information is crucial for conducting comprehensive risk assessments and implementing appropriate safety measures in research and industrial settings.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. nucro-technics.com [nucro-technics.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. eurofins.com.au [eurofins.com.au]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. fera.co.uk [fera.co.uk]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. concawe.eu [concawe.eu]

- 15. Exposure to this compound Impairs Cranial Neural Crest Specification, Neurogenic Program, and Brain Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrabutylammonium Bromide (TBAB): A Comprehensive Technical Guide to its Application as a Green and Recyclable Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) Bromide (TBAB) has emerged as a prominent catalyst in the field of green chemistry, offering a versatile, efficient, and environmentally benign alternative to traditional metal-based catalysts.[1][2][3][4] This technical guide provides an in-depth analysis of TBAB's role as a phase transfer catalyst (PTC), its mechanism of action, and its diverse applications in organic synthesis.[5][6] We present a compilation of quantitative data from various studies, detailed experimental protocols for key reactions, and visual representations of catalytic cycles and workflows to serve as a practical resource for researchers in academia and industry. The focus remains on TBAB's credentials as a recyclable and sustainable catalyst, aligning with the core principles of green chemistry.

Introduction: The Rise of TBAB in Green Chemistry

Tetrabutylammonium bromide is a quaternary ammonium (B1175870) salt that is increasingly recognized for its role as a highly efficient, metal-free, homogeneous phase-transfer catalyst.[1][2][5][7] Its appeal in green chemistry stems from several key attributes: it is non-volatile, non-flammable, non-corrosive, and possesses high thermal and chemical stability.[1][3] As a phase transfer catalyst, TBAB facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate), thereby eliminating the need for harsh organic solvents and enabling the use of water as a reaction medium.[4][6][7]

Furthermore, TBAB can function as an ionic liquid or a co-catalyst under molten or solvent-free conditions, further enhancing its green profile by reducing solvent waste.[1][2][3][4] Its applications are extensive, covering a wide range of organic transformations including the synthesis of bioactive heterocycles, N-arylation, carbon dioxide fixation, alkylation, oxidation, and various coupling reactions.[1][2][3][5]

Mechanism of Action: Bridging Phases

The primary function of TBAB as a phase transfer catalyst is to transport a reactive anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[6][7] The lipophilic tetrabutylammonium cation [(C₄H₉)₄N]⁺ forms an ion pair with the reactant anion (e.g., Br⁻, OH⁻, CN⁻). This ion pair is soluble in the organic phase due to the bulky alkyl groups of the cation. Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate. After the reaction, the cation returns to the aqueous phase to repeat the cycle.

Caption: General Mechanism of Phase Transfer Catalysis by TBAB.

Applications in Green Organic Synthesis

TBAB catalyzes a multitude of organic reactions, demonstrating its versatility. The following sections highlight key applications with quantitative data presented for easy comparison.

Synthesis of Bioactive Heterocycles

TBAB is exceptionally effective in synthesizing heterocyclic compounds, which are core scaffolds in many pharmaceutical drugs.[1][5]

Table 1: TBAB-Catalyzed Synthesis of Various Heterocycles

| Product Class | Reactants | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,4,5-Trisubstituted Imidazoles | Benzil (B1666583), Aldehyde, Ammonium Acetate (B1210297) | 10 | Isopropanol (B130326) | Reflux | 15-30 min | 88-95 | [8] |

| Pyrano[2,3-d]pyrimidinones | Aldehydes, Malononitrile, Barbituric Acid | 10 | Water | Reflux | 25-35 min | 80-90 | [9] |

| 1,4-Dihydropyridines | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | 10 | Water | 60 | 2-3 h | 85-95 | [5] |

| Dibenzo[a,j]xanthenes | β-Naphthol, Aromatic Aldehydes | 10 | Solvent-free | 125 | 80 min | 81-96 | [1][10] |

| Dibenzo[a,j]xanthenes (MW) | β-Naphthol, Aromatic Aldehydes | 10 | Solvent-free | MW | 6 min | 78-95 | [1] |

Metal-Free N-Arylation of Amines

TBAB promotes the N-arylation of secondary amines without the need for transition metals, which is a significant advantage in pharmaceutical synthesis where metal contamination is a major concern.[11]

Table 2: TBAB-Promoted N-Arylation of Secondary Amines with Aryl Halides

| Amine | Aryl Halide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Morpholine (B109124) | Bromobenzene (B47551) | 5 | DMSO | 130 | 8 | 95 | [11] |

| Piperidine | Bromobenzene | 5 | DMSO | 130 | 10 | 92 | [11] |

| Pyrrolidine | Bromobenzene | 5 | DMSO | 130 | 15 | 94 | [11] |

| Dibutylamine | Bromobenzene | 5 | DMSO | 130 | 25 | 89 | [11] |

| Morpholine | Chlorobenzene | 5 | DMSO | 130 | 30 | 90 | [11] |

| Indole | 4-Bromoanisole | 5 | DMSO | 130 | 15 | 88 | [11] |

| 4-Piperidone | Bromobenzene | 5 | DMSO | 130 | 15 | 91 | [11] |

Carbon Fixation: Cycloaddition of CO₂ to Epoxides

A key green application of TBAB is in the chemical fixation of carbon dioxide. It acts as a co-catalyst for the synthesis of cyclic carbonates from epoxides, an atom-economical reaction.[12]

Table 3: TBAB as a Catalyst/Co-catalyst in CO₂ Cycloaddition

| Epoxide | Primary Catalyst | TBAB Loading | Temperature (°C) | CO₂ Pressure | Time (h) | Yield (%) | Reference |

| 2-Phenyloxirane | Graphite Carbon Nitride | Co-catalyst | 105 | CO₂-filled | 20 | 100 | [1] |

| Styrene (B11656) Oxide | [TBA]₂[ZnBr₄] | Component | 100 | 0.8 MPa | 0.25 | 52 (conv.) | [12] |

| Epoxidized Methyl Soyates | TBAB-based DES | - | 100 | 1.0 MPa | 10 | ~95 (carbonation) | [13] |

| Propylene Oxide | Fe(III) complex | 0.1 mol% | 100 | 2.0 MPa | 24 | High | [14] |

| Styrene Oxide | Molybdenum Complex | 1 mmol | 120 | 4 bar | 6 | 96 | [15] |

Detailed Experimental Protocols

Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles

-

Procedure: A mixture of benzil (1 mmol), an aryl aldehyde (1 mmol), ammonium acetate (1.5 mmol), and TBAB (0.1 mmol, 10 mol%) in isopropanol (5 mL) is refluxed for the time specified in Table 1 (typically 15-30 minutes).[8] The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature. The solid product is filtered, washed with cold water, and then dried. The crude product can be recrystallized from ethanol (B145695) to afford the pure 2,4,5-trisubstituted imidazole.[8]

Protocol: Synthesis of N-Phenylmorpholine (N-Arylation)

-

Procedure: To a dry round-bottom flask, add bromobenzene (2.0 mmol), morpholine (3.0 mmol), and 3 mL of DMSO.[11] To this solution, add TBAB (32.0 mg, 0.1 mmol, 5 mol %) and potassium tert-butoxide (337.0 mg, 3.0 mmol). Heat the reaction mixture at 130 °C for 8 minutes, monitoring by TLC. After completion, allow the mixture to cool, dilute with water, and extract with ethyl acetate (4x). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the product.[11]

Protocol: Synthesis of Cyclic Carbonates from CO₂

-

General Procedure: An epoxide (e.g., styrene oxide, 10 mmol), a primary catalyst (if any), and TBAB (e.g., 1 mmol) are charged into a high-pressure stainless-steel autoclave. The autoclave is sealed, purged with CO₂, and then pressurized to the desired pressure (e.g., 4 bar).[15] The reaction mixture is heated to the specified temperature (e.g., 120 °C) with stirring for the required duration (e.g., 6 hours).[15] After the reaction, the autoclave is cooled to room temperature, and the excess CO₂ is carefully vented. The product can be purified by column chromatography or distillation.

Recyclability and Sustainability

A major advantage of TBAB is its potential for recycling, which is crucial for sustainable industrial processes. In many reactions, particularly those using water or biphasic systems, TBAB remains in the aqueous phase after the product is extracted with an organic solvent. The aqueous layer containing the catalyst can often be reused for subsequent batches with minimal loss of activity. For instance, in the synthesis of 2,4,5-trisubstituted imidazoles, the catalyst in isopropanol was reported to be reusable.[8] Similarly, some reports indicate that synthesized PTCs can be regenerated up to 95% by weight.[16]

Caption: Experimental Workflow with Catalyst Recycling.

Reaction Pathway Visualization: CO₂ Fixation

The mechanism for the TBAB-catalyzed cycloaddition of CO₂ to an epoxide involves a nucleophilic attack of the bromide ion on the epoxide ring, followed by the reaction with CO₂.

Caption: Mechanism for TBAB-Catalyzed CO₂ Cycloaddition.

Conclusion

This compound stands out as a powerful and versatile catalyst for a wide array of organic transformations. Its efficacy in promoting reactions under mild, often aqueous or solvent-free conditions, coupled with its metal-free nature and recyclability, firmly establishes it as a cornerstone of green and sustainable chemistry.[4][8] For researchers and professionals in drug development and chemical synthesis, TBAB offers a practical, cost-effective, and environmentally responsible tool to improve reaction efficiency, reduce waste, and design cleaner synthetic pathways. Its continued exploration will undoubtedly unlock further innovations in sustainable chemical manufacturing.

References

- 1. This compound (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. fzgxjckxxb.com [fzgxjckxxb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. The Chemist | Journal of the American Institute of Chemists [theaic.org]

Methodological & Application

Application Notes & Protocols: Tetrabutylammonium Bromide (TBAB) in Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) bromide (TBAB) is a highly effective and versatile phase transfer catalyst (PTC) widely employed in organic synthesis.[1][2][3] As a quaternary ammonium (B1175870) salt, TBAB facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2] This capability allows for enhanced reaction rates, milder reaction conditions, and improved yields, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] TBAB is recognized for being environmentally benign, non-volatile, non-flammable, and cost-effective.[4][5]

Mechanism of Action

Phase transfer catalysis operates by transporting a reactant, typically an anion, from one phase (commonly aqueous) to another (organic), where the reaction with an organic substrate can occur. The lipophilic tetrabutylammonium cation [(C₄H₉)₄N⁺] of TBAB pairs with the anion from the aqueous phase. This newly formed ion pair is soluble in the organic phase due to the bulky, nonpolar butyl groups.[3] Once in the organic phase, the anion is highly reactive as it is poorly solvated and can readily react with the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

Applications in Organic Synthesis

TBAB catalyzes a wide array of organic transformations, including nucleophilic substitutions, oxidations, and polymerizations.[4][6][7]

Nucleophilic Substitution: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[8] Phase transfer catalysis with TBAB is particularly effective for this reaction, as it allows the alkoxide, generated in an aqueous basic solution, to react with the alkyl halide in an organic solvent.[9]

Quantitative Data Summary: Williamson Ether Synthesis

| Reactant 1 (Alcohol) | Reactant 2 (Halide) | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |